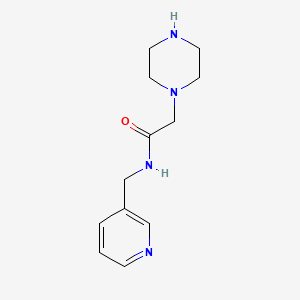

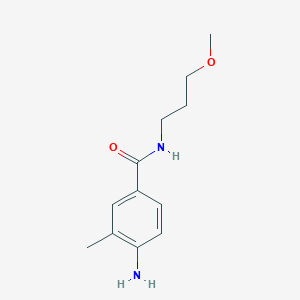

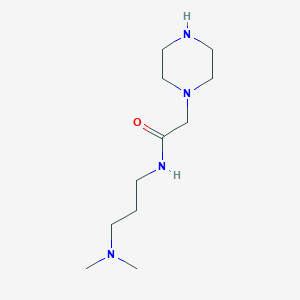

![molecular formula C12H14N4O B3073997 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1018593-53-7](/img/structure/B3073997.png)

2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Overview

Description

“2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “this compound” is C12H14N4O. It has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Antimicrobial Activity

2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine derivatives have shown promising results in antimicrobial activity. Studies have demonstrated the synthesis of derivatives containing piperidine or pyrrolidine ring and their strong antimicrobial activity. The structure–activity relationship of these compounds was also investigated to understand their antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).

Anticancer Properties

Research indicates that certain derivatives of this compound, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, exhibit antiproliferative properties. These compounds have been identified as tubulin inhibitors and show significant potency in antiproliferative assays. Their potential in cancer therapy, particularly in targeting tubulin, is noteworthy (Krasavin et al., 2014).

Antimycobacterial Activity

Synthesized derivatives of this compound have been evaluated for their in vitro antimycobacterial activity. Some compounds demonstrated interesting activity against Mycobacterium tuberculosis and various drug-sensitive and -resistant strains, suggesting their potential as antimycobacterial agents (Navarrete-Vázquez et al., 2007).

Antiamoebic Activity

Mannich base derivatives of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-(3H)-thione with substituted piperazine have been synthesized and characterized for their antiamoebic activity. These compounds showed promising results against Entamoeba histolytica, highlighting their potential as antiamoebic drug candidates (Siddiqui, Salahuddin, & Azam, 2012).

Future Directions

The future directions for “2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine” could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities .

Biochemical Analysis

Biochemical Properties

2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine interacts with HsClpP, a protein that is increasingly being recognized as a potential anticancer target . The compound exhibits potent HsClpP agonistic activity, as demonstrated in the α-casein hydrolysis assay .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the proliferation of HCCLM3 cells, a hepatocellular carcinoma cell line . It induces degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with HsClpP. As an agonist, it enhances the activity of HsClpP, leading to increased degradation of respiratory chain complex subunits. This, in turn, triggers apoptosis in hepatocellular carcinoma cells .

properties

IUPAC Name |

5-piperidin-4-yl-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-6-14-10(3-1)11-15-12(17-16-11)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLLZKWXHDUTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

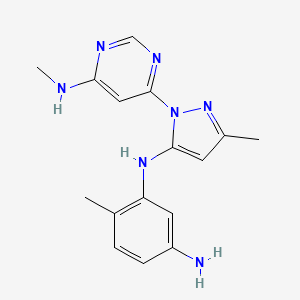

![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)

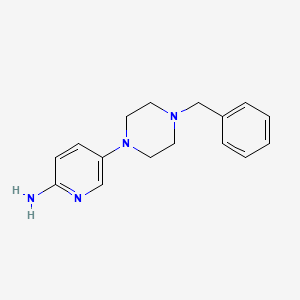

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)

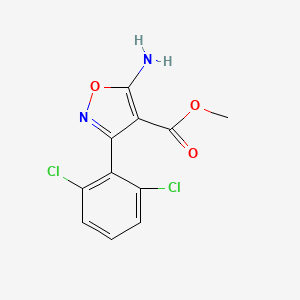

![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)

![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)